molecular formula C13H11N3O B1377668 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine CAS No. 1134328-01-0

5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1377668
M. Wt: 225.25 g/mol
InChI Key: RNSDDLWGPHWZHW-UHFFFAOYSA-N
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Description

The compound “5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine” belongs to a class of compounds known as pyridines . Pyridines are heterocyclic aromatic organic compounds which consist of a six-membered ring structure with five carbon atoms and one nitrogen atom . The benzyloxy group attached to the pyridine ring could potentially influence the compound’s reactivity and biological activity .


Synthesis Analysis

While specific synthesis methods for “5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine” were not found, pyridine derivatives can be synthesized through various methods . For instance, one method involves the reaction of 2,3-diaminopyridine with benzaldehydes .


Molecular Structure Analysis

The molecular structure of “5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine” would consist of a pyridine ring with a benzyloxy group attached. The exact structure would depend on the specific locations of these groups .


Chemical Reactions Analysis

The chemical reactions involving “5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine” would depend on the specific conditions and reactants present . Pyridine derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine” would depend on its specific structure . For instance, the presence of the benzyloxy group could influence properties such as solubility and reactivity .

Scientific Research Applications

  • Pharmacology and Medicinal Chemistry

    • Imidazo[4,5-b]pyridines have shown potential in various disease conditions . They were first discovered as GABA A receptor positive allosteric modulators .
    • They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
    • The methods of application or experimental procedures involve biochemical and biophysical properties .
    • The outcomes have shown their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
  • Cancer Research

    • Imidazo[4,5-b]pyridine derivatives have been used as inhibitors of Aurora A kinase (AURAK), which is overexpressed in different types of cancer .
    • The method of application involves the use of these derivatives as inhibitors .
    • The outcomes have shown a potential connection of AURAK with the carcinogenesis process .
  • Antimicrobial Research

    • Some imidazo[4,5-b]pyridines possess antiviral and antimicrobial activities .
    • The methods of application or experimental procedures involve the use of these compounds as antimicrobial agents .
    • The outcomes have shown potential in combating various microbial infections .

Safety And Hazards

The safety and hazards associated with “5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine” would depend on its specific properties . As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine” could include further exploration of its synthesis, properties, and potential applications . Pyridine derivatives are of interest in various fields, including medicinal chemistry .

properties

IUPAC Name

5-phenylmethoxy-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)9-17-13-7-6-11-12(15-13)8-14-16-11/h1-8H,9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSDDLWGPHWZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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